(-)-Chlorpheniramine

Description

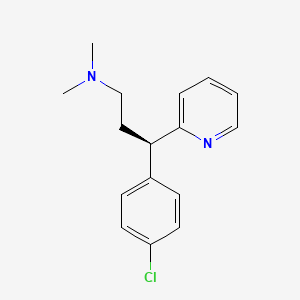

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904610 | |

| Record name | (-)-Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32188-09-3 | |

| Record name | (-)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32188-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032188093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Chlorpheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENIRAMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY9131E63D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantiopure Production

Established Synthetic Routes for Chlorpheniramine (B86927) Racemate

The synthesis of racemic chlorpheniramine typically involves multi-step processes centered around alkylation and cyclization reactions, utilizing specific precursor chemistry.

Several patented methods exist for the synthesis of racemic chlorpheniramine. A prominent route involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of a strong base, such as sodium amide, to form 4-chlorophenyl(2-pyridyl)acetonitrile Current time information in Bangalore, IN.wikipedia.org. This intermediate then undergoes alkylation with 2-dimethylaminoethylchloride, also in the presence of sodium amide, to yield γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. Subsequent hydrolysis and decarboxylation steps lead to the final chlorpheniramine product Current time information in Bangalore, IN.wikipedia.org. Another synthetic approach initiates with pyridine (B92270), which is alkylated by 4-chlorophenylacetonitrile Current time information in Bangalore, IN..

Key precursors for chlorpheniramine synthesis include p-chlorophenylacetonitrile, 2-chloropyridine (or 2-bromopyridine), and 2-dimethylaminoethylchloride (or its hydrochloride) bit.edu.cnresearchgate.netwisdomlib.orgresearchgate.net. The synthesis often proceeds through distinct intermediates:

Intermediate 1: 4-chlorophenyl(2-pyridyl)acetonitrile. This intermediate is formed by the reaction of p-chlorophenylacetonitrile and 2-chloropyridine (or 2-bromopyridine) under basic conditions, such as with sodium amide in toluene (B28343) or sodium hydride/calcium hydride in tetrahydrofuran (B95107) (THF) bit.edu.cnresearchgate.netresearchgate.net.

Intermediate 2: γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. This intermediate is generated by alkylating Intermediate 1 with 2-dimethylaminoethylchloride Current time information in Bangalore, IN.bit.edu.cn.

The preparation of 2-dimethylaminoethylchloride can involve reacting 2-(dimethylamino)ethanol with thionyl chloride slideshare.net.

Precursor Chemistry and Intermediate Synthesis

Strategies for Enantioselective Synthesis of (-)-Chlorpheniramine

Enantioselective synthesis aims to produce a compound with a preferential formation of one specific enantiomer. For chlorpheniramine, this involves synthesizing either the (R)-(-)-chlorpheniramine or the (S)-(+)-chlorpheniramine.

Asymmetric catalysis is a key strategy for enantioselective synthesis, employing chiral catalysts to direct the stereochemical outcome of a reaction slideshare.net. For chlorpheniramine, research has explored the deracemization of the racemic mixture to obtain enantiomerically enriched forms. One study investigated the deracemization of chlorpheniramine in the presence of (-)-sparteine, a chiral ligand. This approach successfully yielded (R)-chlorpheniramine (which is (-)-chlorpheniramine) with an enantiomeric excess (ee) of up to 75% numberanalytics.com. This demonstrates the potential of chiral ligands in achieving enantioselectivity for this compound.

The use of ruthenium-catalyzed N-alkylation of amines via borrowing hydrogen methodology has also been reported for the synthesis of chlorpheniramine, among other amines nih.govnih.govgoogle.com. While these methods are powerful for amine synthesis, their specific application to the enantioselective production of (-)-chlorpheniramine with high enantiomeric excess would require the incorporation of chiral elements within the catalytic system.

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a stereogenic group or unit into an organic compound to control the stereochemical outcome of a subsequent reaction researchgate.netgoogle.comtandfonline.com. The auxiliary guides the formation of new chiral centers and is typically removed and recovered after the desired stereoisomer is formed researchgate.netgoogle.com. While chiral auxiliaries are a well-established method in asymmetric synthesis and have been applied to various pharmaceutical compounds, detailed research findings specifically outlining the chiral auxiliary-mediated synthesis of (-)-chlorpheniramine were not identified in the provided search results. The literature primarily focuses on the established racemic synthesis and analytical methods for separating the enantiomers, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or chiral additives bit.edu.cnresearchgate.netdergipark.org.tr.

Asymmetric Catalysis Approaches

Chiral Resolution Techniques for (-)-Chlorpheniramine Enantiomers

The separation of (-)-Chlorpheniramine from its enantiomeric counterpart, (+)-Chlorpheniramine, can be achieved through various chiral resolution techniques. These methods primarily leverage the differential interactions of the enantiomers with a chiral environment or agent.

Preparative Chromatographic Methods

Chromatographic techniques, particularly those employing chiral stationary phases or chiral selectors in the mobile phase, are widely utilized for the enantioseparation of chlorpheniramine.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical and preparative separation of enantiomers, including those of chlorpheniramine. The efficacy of HPLC in chiral resolution is largely dependent on the selection of an appropriate Chiral Stationary Phase (CSP) and optimized mobile phase conditions.

Several types of CSPs have been successfully employed for the enantioselective determination and separation of chlorpheniramine. Beta-cyclodextrin (B164692) chiral stationary phases, such as CYCLOBOND I 2000™, have been used for the simultaneous determination of (-)(R)- and (+)(S)-chlorpheniramine. A mobile phase consisting of diethylamine (B46881) acetate (B1210297) (0.25%, pH 4.4), methanol (B129727), and acetonitrile (B52724) in an 85:7.5:7.5 (v/v/v) ratio, with a flow rate of 0.5 mL/min, achieved an enantioselectivity (α) of 1.12 and a resolution factor (Rs) of 1.17 for chlorpheniramine. capes.gov.br

Amylose (B160209) tris(3,5-dimethylphenylcarbamate) columns, specifically Chiralpak AD-H, have also demonstrated effective separation. For instance, a method utilizing a Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size) with a mobile phase of n-hexane:propan-2-ol:diethylamine (97.5:2.5:0.025, v/v/v) at a flow rate of 1.2 mL/min resulted in a baseline separation with an α value of 1.24 and a peak resolution value of 3.80. The enantiomers were detected at 258 nm. dergipark.org.tr

Another approach involves using a conventional ODS column with a chiral additive in the mobile phase. Carboxymethyl-beta-cyclodextrin (B2629365) has been successfully employed as a chiral additive in the mobile phase for the separation of chlorpheniramine enantiomers. A mobile phase composed of aqueous sodium phosphate (B84403) (5 mM) containing 0.5 mM carboxymethyl-beta-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v, pH 4.3) at a flow rate of 0.24 mL/min allowed for the separation of chlorpheniramine enantiomers, with detection at 224 nm. nih.gov Furthermore, ovomucoid-conjugated columns have been developed for the chiral stationary-phase liquid chromatographic resolution of racemic chlorpheniramine. researchgate.net

The following table summarizes key parameters and findings from HPLC-based chiral resolution methods for chlorpheniramine enantiomers:

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Enantioselectivity (α) | Resolution (Rs) | Reference |

| β-cyclodextrin (CYCLOBOND I 2000™) | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) | 0.5 | Mass Spectrometry Detection (MSD) | 1.12 | 1.17 | capes.gov.br |

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane:propan-2-ol:diethylamine (97.5:2.5:0.025, v/v/v) | 1.2 | Photodiode Array (PDA) at 258 nm | 1.24 | 3.80 | dergipark.org.tr |

| ODS column with carboxymethyl-β-cyclodextrin (mobile phase additive) | Aqueous sodium phosphate (5 mM) with 0.5 mM carboxymethyl-β-cyclodextrin, methanol, triethylamine (73:25:2, v/v/v, pH 4.3) | 0.24 | UV at 224 nm | Not specified | Not specified | nih.gov |

| Ovomucoid-conjugated column | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

High-Speed Countercurrent Chromatography (HSCCC) offers a preparative alternative for chiral separations, eliminating the need for a solid stationary phase. This technique relies on a two-phase solvent system, with chiral selectors often incorporated into one of the phases to facilitate enantiomeric recognition.

For the enantioseparation of chlorpheniramine, HSCCC has been successfully employed using carboxymethyl-β-cyclodextrin as a chiral selector. The separation was performed with a two-phase system composed of ethyl acetate:methanol:water (10:1:9). The chiral selector, carboxymethyl-β-cyclodextrin, was present in the lower phase at a concentration of 20 mmol/L. This method achieved enantioseparation within 2 hours using a tail-to-head elution mode. The separated enantiomers were subsequently identified and confirmed by chiral HPLC, demonstrating the utility of HSCCC for preparative chiral separations of chlorpheniramine. researchgate.netresearchgate.net Cyclodextrin derivatives are recognized as widely used chiral selectors in Countercurrent Chromatography (CCC) due to their high chiral recognition ability. researchgate.net

The following table outlines the conditions for HSCCC-based chiral resolution of chlorpheniramine:

| Solvent System (Two-Phase) | Chiral Selector | Chiral Selector Concentration | Elution Mode | Separation Time | Confirmation Method | Reference |

| Ethyl acetate:methanol:water (10:1:9) | Carboxymethyl-β-cyclodextrin | 20 mmol/L (in lower phase) | Tail-to-head | Within 2 hours | Chiral HPLC | researchgate.netresearchgate.net |

Molecular and Cellular Pharmacological Investigations Preclinical Focus

Receptor Binding Affinities and Selectivity Profiles

The pharmacological activity of (-)-chlorpheniramine and its enantiomer is largely determined by their interactions with various neurotransmitter receptors and transporters. Investigations have focused on their binding kinetics and selectivity in in vitro and non-human tissue models.

Histamine (B1213489) H1 Receptor Interaction and Binding Kinetics (in vitro/non-human tissue)

(-)-Chlorpheniramine functions primarily as a histamine H1 receptor antagonist, or more precisely, a potent inverse agonist. wikipedia.org The H1 receptor is widely distributed across various tissues, including smooth muscle, endothelial and epithelial cells, eosinophils, and neurons. jiaci.org

Comparative studies highlight a significant stereoselectivity in H1 receptor binding. Dexchlorpheniramine (B1670334), the active enantiomer, exhibits a considerably higher affinity for the H1 receptor compared to (-)-chlorpheniramine. In human brain tissue, dexchlorpheniramine has been reported to possess Kd values of 15 nM for the H1 receptor. wikipedia.org Further in vitro studies using human cloned H1 receptors demonstrated Ki values for dexchlorpheniramine ranging from 2.67 to 4.81 nM, whereas (-)-chlorpheniramine (levchlorpheniramine) showed significantly weaker binding, with Ki values between 211 and 361 nM. wikipedia.org This indicates that (+)-chlorpheniramine has an affinity for H1 receptors that is approximately 13-fold greater than that of its levorotatory counterpart. nih.govsci-hub.se In guinea pig ileal tissue, dexchlorpheniramine exhibited a pA2 value of 9.36, further underscoring its potent H1 receptor antagonism. caymanchem.com

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Receptor | Tissue/Model | Binding Parameter (Kd/Ki) | Reference |

| Dexchlorpheniramine | H1 | Human brain tissue | 15 nM (Kd) | wikipedia.org |

| Dexchlorpheniramine | H1 | Human cloned H1 receptor | 2.67 - 4.81 nM (Ki) | wikipedia.org |

| (-)-Chlorpheniramine | H1 | Human cloned H1 receptor | 211 - 361 nM (Ki) | wikipedia.org |

| Dexchlorpheniramine | H1 | Guinea pig ileal tissue | 9.36 (pA2) | caymanchem.com |

Muscarinic Acetylcholine (B1216132) Receptor Interactions (in vitro/non-human tissue)

Chlorpheniramine (B86927) is generally characterized by its weak anticholinergic activity, which stems from its antagonistic action at muscarinic acetylcholine receptors. wikipedia.orgtandfonline.com Preclinical data indicate that both enantiomers of chlorpheniramine exhibit low affinity for these receptors. wikipedia.org

Specifically, dexchlorpheniramine has reported Kd values of 1,300 nM for muscarinic acetylcholine receptors in human brain tissue. wikipedia.org Studies using rat brain tissue showed Ki values for dexchlorpheniramine ranging from 20 to 30 μM, while (-)-chlorpheniramine had Ki values of 40 to 50 μM. wikipedia.org These micromolar affinities suggest a very low binding strength for both enantiomers at muscarinic receptors. wikipedia.orgfrontiersin.org In vitro assays using isolated guinea pig trachealis muscle to measure inhibition of carbachol-induced contractions also placed chlorpheniramine among antihistamines with anticholinergic potency, albeit lower than some other first-generation agents. nih.gov

Table 2: Muscarinic Acetylcholine Receptor Binding Affinity

| Compound | Receptor | Tissue/Model | Binding Parameter (Kd/Ki) | Reference |

| Dexchlorpheniramine | Muscarinic Acetylcholine | Human brain tissue | 1,300 nM (Kd) | wikipedia.org |

| Dexchlorpheniramine | Muscarinic Acetylcholine | Rat brain tissue | 20 - 30 μM (Ki) | wikipedia.org |

| (-)-Chlorpheniramine | Muscarinic Acetylcholine | Rat brain tissue | 40 - 50 μM (Ki) | wikipedia.org |

| Chlorpheniramine (general) | Muscarinic Acetylcholine | (unspecified) | 17 - 78 μM (IC50) | frontiersin.org |

Serotonin (B10506) Transporter Inhibition (in vitro)

Chlorpheniramine has been identified as a serotonin reuptake inhibitor. wikipedia.orgnih.gov It demonstrates considerable affinity for the serotonin transporter (SERT) in vitro. nih.gov For the human serotonin transporter, a Kd value of 15.2 nM has been reported for chlorpheniramine. wikipedia.org Further studies indicate Ki values of 31 nmol l-1 and IC50 values of 89 nmol l-1 for serotonin reuptake inhibition. nih.gov

The (+)-enantiomer, dexchlorpheniramine, binds to the SERT with high affinity, comparable to its affinity for H1 receptors, and approximately eight-fold higher than its affinity for dopamine (B1211576) transporter sites. nih.gov The potency rank order for SERT binding shows (+)-chlorpheniramine > (-)-chlorpheniramine. nih.gov

Table 3: Serotonin Transporter Binding Affinity

| Compound | Target | Tissue/Model | Binding Parameter (Kd/Ki/IC50) | Reference |

| Chlorpheniramine (general) | Serotonin Transporter | Human | 15.2 nM (Kd) | wikipedia.org |

| Chlorpheniramine (general) | Serotonin Transporter | (unspecified) | 31 nmol l-1 (Ki) | nih.gov |

| Chlorpheniramine (general) | Serotonin Transporter | (unspecified) | 89 nmol l-1 (IC50) | nih.gov |

| (+)-Chlorpheniramine | Serotonin Transporter | (unspecified) | High affinity (comparable to H1) | nih.gov |

| (-)-Chlorpheniramine | Serotonin Transporter | (unspecified) | Lower affinity than (+)-enantiomer | nih.gov |

Norepinephrine (B1679862) and Dopamine Transporter Affinities (in vitro)

Chlorpheniramine exhibits weak affinity for both the norepinephrine transporter (NET) and the dopamine transporter (DAT). wikipedia.org For the human norepinephrine transporter, a Kd value of 1,440 nM has been reported. wikipedia.org Similarly, for the human dopamine transporter, the Kd value is 1,060 nM. wikipedia.org The affinities of antihistamines at the NET are generally in the micromolar range. nih.gov

Regarding the dopamine transporter, in vitro studies show that while (+)-chlorpheniramine has the highest affinity among H1 antagonists, this affinity is less than two-fold greater than that of (-)-chlorpheniramine. nih.gov The difference in the functional assay for dopamine uptake between the two enantiomers was also less than two-fold. nih.gov Dexchlorpheniramine has been observed to reduce noradrenaline uptake in the rat vas deferens ex vivo at a concentration of 10 µM. caymanchem.com

Table 4: Norepinephrine and Dopamine Transporter Binding Affinity

| Compound | Target | Tissue/Model | Binding Parameter (Kd) | Reference |

| Chlorpheniramine (general) | Norepinephrine Transporter | Human | 1,440 nM | wikipedia.org |

| Chlorpheniramine (general) | Dopamine Transporter | Human | 1,060 nM | wikipedia.org |

| (+)-Chlorpheniramine | Dopamine Transporter | (unspecified) | Highest affinity (among H1 antagonists) | nih.gov |

| (-)-Chlorpheniramine | Dopamine Transporter | (unspecified) | Less than 2-fold lower than (+)-enantiomer | nih.gov |

Stereoselectivity in Receptor Recognition and Ligand Binding

Chlorpheniramine exists as a racemic mixture of two enantiomers: (-)-chlorpheniramine (levchlorpheniramine) and (+)-chlorpheniramine (dexchlorpheniramine). wikipedia.orgebi.ac.uk Stereoselectivity plays a critical role in the pharmacological profile of these compounds, with the dextrorotatory isomer generally possessing greater activity. drugbank.commims.comnih.govnih.govncats.io

Comparative Analysis of (-)-Chlorpheniramine and its Enantiomer

The comparative analysis of (-)-chlorpheniramine and (+)-chlorpheniramine reveals significant differences in their interactions with various receptors and transporters:

Histamine H1 Receptor: (+)-Chlorpheniramine (dexchlorpheniramine) is the predominant active isomer and demonstrates a substantially higher affinity for the H1 receptor. drugbank.comnih.gov As detailed previously, its Ki values for the human cloned H1 receptor (2.67 to 4.81 nM) are significantly lower than those of (-)-chlorpheniramine (211 to 361 nM), indicating that (+)-chlorpheniramine is the primary active enantiomer in terms of H1 antagonism. wikipedia.org This difference in affinity is approximately 13-fold. nih.govsci-hub.se

Muscarinic Acetylcholine Receptors: While both enantiomers exhibit very low affinity for muscarinic acetylcholine receptors, a slight difference has been observed. In rat brain tissue, (+)-chlorpheniramine had a Ki value of 20 to 30 μM, compared to 40 to 50 μM for (-)-chlorpheniramine. wikipedia.org This indicates that neither enantiomer binds strongly to these receptors.

Serotonin Transporter (SERT): (+)-Chlorpheniramine shows high affinity for the SERT, comparable to its H1 receptor affinity, and approximately eight-fold higher than its affinity for DAT sites. nih.gov The potency for SERT inhibition is greater for (+)-chlorpheniramine than for (-)-chlorpheniramine. nih.gov

Dopamine Transporter (DAT): The stereoselectivity is less pronounced for the dopamine transporter. While (+)-chlorpheniramine had the highest affinity for DAT among H1 antagonists, this affinity was less than two-fold greater than that of (-)-chlorpheniramine. nih.gov Similarly, the difference between the two enantiomers in functional dopamine uptake assays was less than two-fold. nih.gov

Table 5: Comparative Receptor Binding of (-)-Chlorpheniramine and (+)-Chlorpheniramine

| Receptor/Transporter | Enantiomer | Binding Parameter (Ki/Kd) | Tissue/Model | Relative Affinity/Potency | Reference |

| Histamine H1 Receptor | (+)-Chlorpheniramine | 2.67 - 4.81 nM (Ki) | Human cloned H1 receptor | High (13x greater than (-)) | wikipedia.orgnih.govsci-hub.se |

| Histamine H1 Receptor | (-)-Chlorpheniramine | 211 - 361 nM (Ki) | Human cloned H1 receptor | Low | wikipedia.org |

| Muscarinic Acetylcholine | (+)-Chlorpheniramine | 20 - 30 μM (Ki) | Rat brain tissue | Very Low | wikipedia.org |

| Muscarinic Acetylcholine | (-)-Chlorpheniramine | 40 - 50 μM (Ki) | Rat brain tissue | Very Low | wikipedia.org |

| Serotonin Transporter (SERT) | (+)-Chlorpheniramine | High affinity | (unspecified) | Higher than (-)-CP | nih.gov |

| Serotonin Transporter (SERT) | (-)-Chlorpheniramine | Lower affinity | (unspecified) | Lower than (+)-CP | nih.gov |

| Dopamine Transporter (DAT) | (+)-Chlorpheniramine | Highest affinity (among H1 antagonists) | (unspecified) | Less than 2x greater than (-)-CP | nih.gov |

| Dopamine Transporter (DAT) | (-)-Chlorpheniramine | Lower affinity | (unspecified) | Less than 2x lower than (+)-CP | nih.gov |

Structure-Binding Relationship at Molecular Targets

Investigations into the structure-binding relationships of chlorpheniramine (often referring to the racemic mixture or its maleate (B1232345) salt) have illuminated its interactions with various molecular targets. In the context of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), molecular docking analyses have indicated that chlorpheniramine maleate (CPM) interacts with essential viral proteins, including the main protease receptor, spike protein receptor, and RNA polymerase researchgate.netbiorxiv.orgbiorxiv.org. These interactions are primarily hydrophobic, with an additional hydrogen bond formation observed in the RNA polymerase active site researchgate.netbiorxiv.orgbiorxiv.org. Furthermore, CPM has been shown to interfere with viral adsorption by disrupting the interactions between the viral spike protein and host angiotensin-converting enzyme 2 (ACE2) receptors nih.gov. Docking studies also suggest an interaction between CPM and the ACE2 receptor (PDB: ID1R42), forming a hydrogen bond with Gln 96 AA biorxiv.org.

Beyond viral targets, chlorpheniramine has been observed to bind with high affinity to lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS), exhibiting inhibitory effects on this neuroprotective chaperone frontiersin.org. In the context of ornithine decarboxylase (ODC), chlorpheniramine (CPA) is characterized as an amphipathic molecule possessing a charged amino group and a hydrophobic skeleton, structurally similar to histamine and ornithine-derived polyamines. This structural characteristic is believed to contribute to its ability to regulate the synthesis of mammalian ODC and alter the initiation of ODC mRNA translation researchgate.net.

Molecular Mechanisms of Action in In Vitro Systems

Preclinical studies have elucidated several molecular mechanisms through which chlorpheniramine exerts its effects in various in vitro systems.

Anti-proliferative Effects in Cell Lines (e.g., MCF-7, MDA-MB 231)

Chlorpheniramine has demonstrated anti-proliferative effects on human breast cancer cell lines, including MCF-7 and MDA-MB231, in a dose-response manner researchgate.netnih.gov. In Ehrlich cell cultures, 250 µM chlorpheniramine was able to reduce cell proliferation by 75%, while in MCF-7 cultures, it reduced proliferation by 30% researchgate.netnih.gov. For MDA-MB231 cells, chlorpheniramine exhibited cytotoxic effects at concentrations exceeding 50 µM researchgate.netnih.gov. These findings suggest a direct inhibitory action on cancer cell growth.

Table 1: Anti-proliferative Effects of Chlorpheniramine on Cancer Cell Lines

| Cell Line (Type) | Chlorpheniramine Concentration | Effect on Proliferation | Citation |

| Ehrlich Carcinoma (Mouse) | 250 µM | 75% reduction | researchgate.netnih.gov |

| MCF-7 (Human Breast Cancer) | 250 µM | 30% reduction | researchgate.netnih.gov |

| MDA-MB231 (Human Breast Cancer) | > 50 µM | Cytotoxic | researchgate.netnih.gov |

Modulation of Enzyme Activity (e.g., ornithine decarboxylase)

A notable mechanism of action for chlorpheniramine involves the modulation of ornithine decarboxylase (ODC) activity. Chlorpheniramine (CPA) has been shown to significantly reduce the induction of ODC by 50-70% in Ehrlich carcinoma cells and human breast cancer cells (MCF-7) researchgate.netnih.gov. ODC is a crucial enzyme that catalyzes the initial and rate-limiting step in polyamine biosynthesis, converting ornithine into putrescine, a precursor for spermidine (B129725) and spermine, which are essential for cell proliferation uniprot.org. The inhibitory effect of chlorpheniramine on ODC occurs at a post-transcriptional level, leading to a reduction in the ODC synthesis rate nih.gov. As a 1,4-diamine, chlorpheniramine actively suppresses ODC induction researchgate.net.

Intracellular Signaling Pathway Modulation (e.g., NF-κB, [Ca2+]i)

Chlorpheniramine has been found to modulate intracellular signaling pathways, notably the NF-κB pathway. In human nasal epithelial cells, chlorpheniramine attenuates histamine-mediated downregulation of aquaporin 5 by suppressing NF-κB activation nih.gov. Histamine significantly increases NF-κB protein levels, and this increase is notably reversed upon treatment with chlorpheniramine nih.gov. While NF-κB activation can be influenced by intracellular calcium levels ([Ca2+]i), direct modulation of [Ca2+]i by (-)-Chlorpheniramine itself is not explicitly detailed in the provided research.

Antiviral Mechanisms in Viral Infection Models (e.g., SARS-CoV-2)

Chlorpheniramine maleate (CPM) has demonstrated antiviral properties against SARS-CoV-2 in in vitro models through multiple mechanisms. It interferes with viral adsorption, inhibits viral replication, and exhibits direct virucidal activity researchgate.netbiorxiv.orgbiorxiv.orgnih.gov. Specifically, CPM prevents the virus from attaching to host cells by disrupting the interactions between the viral spike protein and host ACE2 receptors nih.gov. It also reduces viral RNA synthesis, partly by forming hydrogen bonds with key viral proteins like RNA-dependent RNA polymerase nih.gov. Molecular docking studies further support these findings, indicating interactions between CPM and the main protease receptor, spike protein receptor, and RNA polymerase, characterized predominantly by hydrophobic interactions and a hydrogen bond in the RNA polymerase active site researchgate.netbiorxiv.orgbiorxiv.org. Structurally, CPM has been identified as an analog of aminoquinolines, a class of compounds known for their antiviral activity against SARS-CoV-2 researchgate.net.

Table 2: Antiviral Mechanisms of Chlorpheniramine Maleate against SARS-CoV-2

| Mechanism of Action | Description | Citation |

| Viral Adsorption Inhibition | Interferes with the binding of the viral spike protein to host ACE2 receptors, preventing viral entry into cells. | researchgate.netbiorxiv.orgbiorxiv.orgnih.gov |

| Viral Replication Inhibition | Reduces viral RNA synthesis, potentially through hydrogen bond formation with key viral proteins like RNA-dependent RNA polymerase. | researchgate.netbiorxiv.orgbiorxiv.orgnih.gov |

| Direct Virucidal Effect | Directly inactivates the SARS-CoV-2 virus. | researchgate.netbiorxiv.orgbiorxiv.orgnih.gov |

| Molecular Target Interaction | Molecular docking shows interactions with main protease receptor, spike protein receptor, and RNA polymerase, primarily hydrophobic with a hydrogen bond in RNA polymerase active site. | researchgate.netbiorxiv.orgbiorxiv.org |

Antimalarial Activity against Parasitic Strains

Chlorpheniramine has exhibited antimalarial activity against various parasitic strains, particularly multidrug-resistant Plasmodium falciparum. It inhibited the growth of P. falciparum K1 strain (multidrug-resistant) and T9/94 clone (chloroquine-resistant) with IC50 values of 136.0 ± 40.2 µM and 102.0 ± 22.6 µM, respectively researchgate.netnih.gov.

Table 3: Antimalarial Activity of Chlorpheniramine (IC50 Values)

| Parasitic Strain | IC50 Value (µM) | Citation |

| Plasmodium falciparum K1 (Multidrug-resistant) | 136.0 ± 40.2 | researchgate.netnih.gov |

| Plasmodium falciparum T9/94 (Chloroquine-resistant) | 102.0 ± 22.6 | researchgate.netnih.gov |

Beyond its direct inhibitory effects, chlorpheniramine has demonstrated synergistic action with several antimalarial drugs. It significantly potentiated the action of chloroquine (B1663885) against P. falciparum K1 and T9/94 strains researchgate.netnih.gov. Similar potentiation was observed with mefloquine, quinine, and pyronaridine (B1678541) against resistant P. falciparum strains researchgate.netnih.gov. However, an antagonistic effect was noted when combined with artesunate (B1665782) researchgate.netnih.gov. In Plasmodium berghei-infected mice, a combination of chloroquine and chlorpheniramine effectively cleared parasitaemia and achieved a 100% cure rate by day 14 in both sensitive and resistant strains, suggesting its potential to reverse chloroquine resistance . Microscopic studies indicate that antihistamines, including chlorpheniramine, may not exert their antimalarial effect through a single mechanism, with observations showing that chlorpheniramine decreases hemoglobin content within the parasite uwc.ac.za.

Cytotoxicity in Isolated Murine Lymphocytes

Investigations into the cytotoxicity of (-)-Chlorpheniramine (Dexchlorpheniramine) and its racemic counterpart, chlorpheniramine, have been conducted in isolated murine lymphocytes. Dexchlorpheniramine has been shown to significantly inhibit the proliferation of previously sensitized, allergen-challenged peripheral blood mononuclear cells. At a concentration of 4.8 µM, it demonstrated a 92% inhibition of proliferation in these cells nih.gov.

Similarly, racemic chlorpheniramine exhibits cytotoxicity against the proliferation of concanavalin (B7782731) A-induced murine splenic lymphocytes, with an inhibitory concentration 50% (IC50) value of 33.4 μM.

Table 1: Cytotoxicity of Chlorpheniramine Compounds in Murine Lymphocytes

| Compound | Cell Type | Assay Condition | Concentration / IC50 | Effect | Citation |

| (-)-Chlorpheniramine (Dexchlorpheniramine) | Peripheral Blood Mononuclear Cells | Allergen-challenged, proliferation inhibition | 4.8 µM | 92% inhibition of proliferation | nih.gov |

| Chlorpheniramine (Racemic) | Concanavalin A-induced Murine Splenic Lymphocytes | Proliferation inhibition | 33.4 μM (IC50) | Cytotoxicity against proliferation |

Preclinical Pharmacodynamic Studies in Animal Models (Mechanism-Oriented)

Effects on Histamine-Induced Responses (e.g., guinea pig ileum, mortality)

(-)-Chlorpheniramine (Dexchlorpheniramine) demonstrates potent antihistaminic activity in various preclinical models involving histamine-induced responses. In isolated guinea pig ileal tissue, (-)-Chlorpheniramine acts as a histamine H1 receptor antagonist with a pA2 value of 9.36 nih.gov. Further studies on guinea pig small and large intestine confirmed that histamine-induced contractions are purely H1-receptor-mediated effects, which are competitively and stereoselectively inhibited by the enantiomers of chlorpheniramine. Specifically, the D-isomer ((-)-Chlorpheniramine) exhibited pA2 values ranging from 8.63 ± 0.09 to 9.01 ± 0.16 across different intestinal segments, including the ileum. For comparison, the racemic chlorpheniramine has an IC75 value of 0.0016 μg/ml for reversing histamine-induced spasms in isolated guinea pig ileum and an IC50 of 12 nM for inhibiting histamine-induced contraction. The antihistamine activity on isolated ileum is considered almost equivalent for racemic chlorpheniramine (pA2 9.1) and (-)-Chlorpheniramine (pA2 9.3).

Regarding histamine-induced mortality, oral administration of racemic chlorpheniramine has been shown to inhibit histamine-induced mortality in guinea pigs with an effective dose 50% (ED50) of 0.17 mg/kg. In experiments where 100 mg/kg intraperitoneal histamine caused 100% lethality in guinea pigs, (-)-Chlorpheniramine (Dexchlorpheniramine) administered at 30 mg/kg prevented shock and death in 100% of the animals. The ED50 for 50% survival against this lethal histamine shock was determined to be 20 mg/kg for (-)-Chlorpheniramine.

Table 2: Effects on Histamine-Induced Responses in Animal Models

| Parameter / Model | Compound | Value / Result | Animal Model / Tissue | Citation |

| H1 Receptor Antagonism (pA2) | (-)-Chlorpheniramine (Dexchlorpheniramine) | 9.36 | Guinea Pig Ileal Tissue | nih.gov |

| H1 Receptor Antagonism (pA2) | (-)-Chlorpheniramine (D-isomer) | 8.63 ± 0.09 to 9.01 ± 0.16 (ileum) | Guinea Pig Intestine | |

| H1 Receptor Antagonism (pA2) | Chlorpheniramine (Racemic) | 9.1 | Guinea Pig Isolated Ileum | |

| Histamine-induced Spasm Reversal (IC75) | Chlorpheniramine (Racemic) | 0.0016 μg/ml | Isolated Guinea Pig Ileum | |

| Histamine-induced Contraction Inhibition (IC50) | Chlorpheniramine (Racemic) | 12 nM | Guinea Pig Ileum | |

| Histamine-induced Mortality (ED50) | Chlorpheniramine (Racemic) | 0.17 mg/kg | Guinea Pigs | |

| Prevention of Histamine Shock (100% survival) | (-)-Chlorpheniramine (Dexchlorpheniramine) | 30 mg/kg | Guinea Pigs | |

| Histamine Shock (ED50 for 50% survival) | (-)-Chlorpheniramine (Dexchlorpheniramine) | 20 mg/kg | Guinea Pigs |

Neurological System Modulation (e.g., REM sleep in rats)

(-)-Chlorpheniramine, often referred to as d-chlorpheniramine (d-CPA), and its racemic form, chlorpheniramine, have been shown to modulate the neurological system, particularly affecting rapid eye movement (REM) sleep in rats. As a selective H1 histaminergic receptor antagonist, chlorpheniramine primarily decreases REM sleep in rats.

Studies involving immobilization stress in rats, which typically induces a significant increase in REM sleep, have demonstrated that chlorpheniramine can completely abolish this stress-induced increase in REM sleep, in both dark and light phases. The reduction in REM sleep observed after chlorpheniramine administration was notable even when compared to non-stressed control rats. Furthermore, REM sleep latency was significantly prolonged during both light phases following administration. It is hypothesized that this effect may involve the blockage of both histaminergic and cholinergic mechanisms responsible for generating REM sleep.

Specifically, d-chlorpheniramine ((-)-Chlorpheniramine) administered intraperitoneally at a dose of 4 mg/kg decreased REM sleep to 34% of saline-injected controls in rats. Higher doses of d-chlorpheniramine (10 or 40 mg/kg i.p.) also resulted in total suppression of REM sleep.

Table 3: Neurological System Modulation by Chlorpheniramine Compounds in Rats

| Compound | Animal Model | Condition / Dose | Effect on REM Sleep | Citation |

| Chlorpheniramine (Racemic) | Rats | General effect | Decreases REM sleep | |

| Chlorpheniramine (Racemic) | Rats | 20 mg/kg, immobilization stress | Completely abolishes stress-induced increase in REM sleep; prolongs REM sleep latency; blocks histaminergic and cholinergic mechanisms | |

| (-)-Chlorpheniramine (d-CPA) | Rats | 4 mg/kg i.p. | Decreased REM sleep (34% of controls) | |

| (-)-Chlorpheniramine (d-CPA) | Rats | 10 or 40 mg/kg i.p. | Total REM sleep suppression |

Metabolic Pathways and Biotransformation Studies in Vitro and Animal Models

Enzyme Systems Involved in (-)-Chlorpheniramine Metabolism

Fungal Metabolism and Stereoselectivity

The filamentous fungus Cunninghamella elegans has been utilized as a model organism to study the biotransformation of various xenobiotics, including chlorpheniramine (B86927) ontosight.ainih.govnih.govncats.iomdwiki.org. Studies employing two strains of C. elegans (ATCC 9245 and ATCC 36112) demonstrated their ability to metabolize chlorpheniramine primarily through N-oxidation and N-demethylation pathways ontosight.ainih.govnih.gov. The mono-N-demethylated metabolite was consistently produced in the highest amounts ontosight.ainih.gov. A key finding from these fungal transformation studies is the absence of metabolic stereoselectivity by the fungal enzymes. Circular dichroism spectra of the metabolites and comparative analysis with optically pure (+)-chlorpheniramine revealed no significant differences in the ratios of metabolites produced when racemic chlorpheniramine was metabolized by C. elegans ontosight.ainih.govnih.gov.

Stereoselective Metabolism and Chiral Inversion Potential (Preclinical)

Preclinical investigations have shed light on the stereoselective metabolism of chlorpheniramine. In rat liver microsomes, the N-demethylation of chlorpheniramine exhibits stereoselectivity, with a preferential metabolism of the S-(+)-enantiomer nih.govguidetopharmacology.org. Specifically, the formation rate of monodesmethylchlorpheniramine from racemic chlorpheniramine was approximately 2.2 times faster for the S-(+)-enantiomer compared to the R-(-)-enantiomer (i.e., (-)-Chlorpheniramine) in male rats at 8 weeks of age guidetopharmacology.org. This stereoselective N-demethylation is notably influenced by cytochrome P450 2C11 (CYP2C11) nih.govnih.gov. However, the subsequent metabolism of monodesmethylchlorpheniramine to didesmethylchlorpheniramine did not demonstrate stereoselectivity between the enantiomers in male and female rat liver microsomes across different age groups guidetopharmacology.org.

Regarding chiral inversion potential, the available preclinical research on (-)-Chlorpheniramine does not indicate that it undergoes chiral inversion to its S-(+)-enantiomer.

Metabolic Fate in Specific Animal Models (e.g., rat, rabbit)

The metabolic fate of chlorpheniramine has been characterized in detail in various animal models, providing insights into its biotransformation pathways.

Rat Model: In vivo studies in rats have identified a diverse array of chlorpheniramine metabolites in urine. These include the unchanged drug, N-demethylated metabolites (monodesmethylchlorpheniramine and didesmethylchlorpheniramine), chlorpheniramine N-oxide, 3-(p-chlorophenyl)-3-(2-pyridyl)propanol, 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane, and 3-(p-chlorophenyl)-3-(2-pyridyl)propionic acid ontosight.ainih.gov. Furthermore, hydroxylated metabolites of the pyridyl ring of the parent drug and its N-demethylated forms, along with the glucuronide of 3-(p-chlorophenyl)-3-(2-pyridyl)propionic acid, were uniquely identified in rat urine ontosight.ainih.gov.

In vitro investigations using rat liver microsomes also revealed the formation of 3-(p-chlorophenyl)-3-(2-pyridyl)propanol, alongside the mono- and di-demethylated metabolites nih.gov. An important aspect of chlorpheniramine disposition in rats is the observation of enterohepatic circulation, with approximately 50% of the administered dose being detected in the bile within 24 hours . Tissue distribution studies in rats demonstrated rapid uptake into various organs; 15 and 60 minutes after dosing, the highest concentrations were observed in the lung, liver, kidney, and brain. Tritiated chlorpheniramine remained detectable in all tissues, excluding fat, 24 hours post-administration .

Rabbit Model: The in vitro metabolism of chlorpheniramine by rabbit liver microsomes yields several metabolites, including the mono- and di-demethylated compounds nih.gov. Notably, an aldehyde formed through deamination was identified, which further metabolized into an intramolecular cyclization product, an indolizine, and its reduction product, an alcohol nih.gov. While cytochrome P-450 enzymes are implicated in these transformations, studies indicated that a substantial portion (69%) of the dose could not be accounted for by known P450-mediated reactions, suggesting the involvement of additional metabolic pathways nih.gov.

In rabbits, chlorpheniramine undergoes rapid and extensive metabolism following absorption, with significant first-pass metabolism occurring in the gastrointestinal mucosa and liver mims.com. Only a minor fraction (approximately 2%) of the administered dose is excreted unchanged in the urine wikipedia.org. The average serum protein binding of chlorpheniramine in rabbits was reported to be 44%, which is comparatively lower than in dogs (70%) and humans (73%). This lower protein binding in rabbits may contribute to their larger apparent volume of distribution mims.comwikipedia.org. Tissue distribution studies following intravenous administration in rabbits showed rapid and extensive uptake of chlorpheniramine into various organs, with concentrations in the lung, kidneys, and brain being 160-, 80-, and 31-fold higher than plasma levels, respectively. Approximately 50% of the chlorpheniramine present in the body near steady-state was found in muscle tissue wikipedia.org.

Advanced Analytical Methodologies for Research

Development of Enantioselective Separation and Quantification Techniques

The ability to separate and quantify individual enantiomers is fundamental in chiral drug research. Various chromatographic and electrophoretic techniques have been developed and optimized for this purpose, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for assessing the enantiomeric purity and ratio of chiral compounds.

Chiral HPLC: Chiral HPLC is extensively utilized for the enantioselective separation of (-)-Chlorpheniramine and its related substances. A sensitive enantioselective HPLC method has been developed for the simultaneous determination of plasma concentrations of both (-)(R)- and (+)(S)-chlorpheniramine, along with their major metabolites, including desmethyl-chlorpheniramine (DCP), didesmethyl-chlorpheniramine (DDCP), and chlorpheniramine (B86927) N-oxide (CPNO) capes.gov.br. This separation was achieved using a β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000™) capes.gov.br. The mobile phase comprised a mixture of diethylamine (B46881) acetate (B1210297) (0.25%, pH 4.4), methanol (B129727), and acetonitrile (B52724) in an 85:7.5:7.5 (v/v/v) ratio, with a flow rate of 0.5 mL/min capes.gov.br. For chlorpheniramine, this method yielded an enantioselectivity (α) of 1.12 and a resolution factor (Rs) of 1.17 capes.gov.br. The method's validation was performed using mass spectrometry detection (MSD) capes.gov.br.

Another notable HPLC method employed a Chiralpak AD-H column, which features an amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase, for the enantioselective determination of S-(+)- and R-(-)-enantiomers of chlorpheniramine in pharmaceutical formulations dergipark.org.tr. The optimized mobile phase consisted of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA) in a 97.5:2.5:0.025 (v/v/v) ratio, with a flow rate of 1.2 mL/min at 25°C and detection at 258 nm dergipark.org.tr. This system achieved baseline separation with an α value of 1.24 and a peak resolution of 3.80 dergipark.org.tr. The average retention times observed were 9.63 ± 0.05 min for S-(+)-CLP and 11.36 ± 0.08 min for R-(-)-CLP dergipark.org.tr. Furthermore, a chiral mobile phase HPLC method using a conventional ODS column with carboxymethyl-beta-cyclodextrin (B2629365) as an additive has been successfully applied to separate chlorpheniramine enantiomers in commercial preparations, revealing the presence of either d-CP (dexchlorpheniramine) or dl-CP (racemic) forms nih.gov.

Chiral GC: Chiral Gas Chromatography (GC) is also a valuable technique for enantiomeric analysis, particularly for volatile compounds or those that can be derivatized to become volatile. While specific detailed applications for (-)-Chlorpheniramine in GC are less frequently reported in the provided search results compared to HPLC, GC is a recognized method for chiral separation and enantiomeric excess determination libretexts.org. The use of modified cyclodextrins as chiral stationary phases in GC is a common approach for achieving enantiomeric separation of various volatile chiral compounds pan.olsztyn.pl.

Table 1: Chromatographic Conditions and Enantiomeric Separation Parameters for (-)-Chlorpheniramine

| Technique | Column/Stationary Phase | Mobile Phase/Buffer System | Flow Rate/Voltage | Detection Wavelength/Method | Enantioselectivity (α) | Resolution (Rs) | Retention Times (S-(+)/R-(-)) | Reference |

| HPLC | β-cyclodextrin (CYCLOBOND I 2000™) | Diethylamine acetate (0.25%, pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v) | 0.5 mL/min | MSD | 1.12 | 1.17 | Not specified | capes.gov.br |

| HPLC | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane:IPA:DEA (97.5:2.5:0.025, v/v/v) | 1.2 mL/min | PDA (258 nm) | 1.24 | 3.80 | 9.63 ± 0.05 min / 11.36 ± 0.08 min | dergipark.org.tr |

| CE | Fused-silica capillary with 1.5 mM Carboxymethyl-β-cyclodextrin | Acidic background electrolyte | Not specified | Not specified | Not specified | >10 | R-enantiomer migrates first | researchgate.net |

| CE | Fused-silica capillary with β-cyclodextrin | 40 mM Phosphate (B84403) buffer, 2 M urea, pH 3.0 | 25 kV | Not specified | Not specified | Not specified | Not specified | conicet.gov.ar |

Capillary Electrophoresis (CE) is a highly efficient technique for the chiral analysis of drug enantiomers, including (-)-Chlorpheniramine. The separation of chlorpheniramine enantiomers has been extensively studied using capillary zone electrophoresis (CZE) with various cyclodextrins acting as chiral selectors conicet.gov.arnih.govnih.govresearchgate.net.

Research has shown that carboxymethyl-beta-cyclodextrin (CMCD) can effectively fractionate chlorpheniramine enantiomers nih.gov. For racemic chlorpheniramine, achieving complete enantiomeric separation in a betaine-acetic acid buffer through CE required a specific mobility difference of approximately 3 x 10-9 m2/V s nih.gov.

A validated CE method was developed for the enantiomeric purity testing of dexchlorpheniramine (B1670334) maleate (B1232345), demonstrating the capability to detect as little as 0.1% of (R)-levochlorpheniramine maleate impurity in samples of (S)-dexchlorpheniramine maleate researchgate.net. This method utilized 1.5 mM carboxymethyl-beta-cyclodextrin in an acidic background electrolyte, yielding resolution values exceeding 10 researchgate.net. Under these conditions, the R-enantiomer was observed to migrate ahead of the bulk S-enantiomer researchgate.net. The method's robustness was confirmed through validation for linearity (2-10 µg/mL; R2 = 0.9992), selectivity, limit of detection (0.25 µg/mL), limit of quantification (0.75 µg/mL), analytical precision, repeatability, and accuracy researchgate.net.

Further studies have explored the chiral separation abilities of different cyclodextrins, such as native beta-cyclodextrin (B164692) (beta-CD), carboxymethyl-beta-CD (CM-beta-CD), and heptakis (2,3,6-tri-O-methyl)-beta-CD (TM-beta-CD), towards chlorpheniramine enantiomers in CE nih.gov. Notably, the migration order of chlorpheniramine enantiomers was found to be opposite when using TM-beta-CD compared to beta-CD and CM-beta-CD nih.gov. An analytical model for enantioseparation in CE has also been evaluated using the (±)-chlorpheniramine/β-cyclodextrin system, with optimal conditions identified as a 40 mM phosphate buffer, 2 M urea, pH 3.0, and a separation voltage of 25 kV conicet.gov.ar.

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the research of (-)-Chlorpheniramine, particularly for metabolite profiling and structural elucidation. While direct, specific examples of HRMS applications solely for (-)-Chlorpheniramine metabolite profiling are not always explicitly detailed in the provided search results, the general utility of HRMS in this domain is well-established within analytical chemistry nih.govafjbs.com.

Mass spectrometry detection (MSD) has been successfully coupled with HPLC for the enantioselective determination of chlorpheniramine and its major metabolites in human plasma, highlighting its importance in comprehensive analytical methods capes.gov.br. HRMS offers high accuracy and resolution, enabling the identification of unknown metabolites and the precise determination of their elemental compositions. Tandem mass spectrometry (MS/MS) techniques are also employed for the quantification of chlorpheniramine in biological matrices, such as human plasma researchgate.net. Furthermore, mass spectrometry can provide initial insights into the stoichiometry and binding constants of intermolecular diastereomeric complexes formed between chlorpheniramine and chiral selectors like cyclodextrins nih.gov.

Hyphenated techniques combine the separation power of chromatography with the analytical capabilities of spectroscopic detectors, providing comprehensive information for stereochemical assignment.

HPLC-CD-OR: The combination of HPLC with Circular Dichroism (CD) and Optical Rotation (OR) detectors (HPLC-CD-OR) is a powerful tool for the absolute stereochemical assignment of chiral molecules. This technique has been successfully applied to chlorpheniramine. A chiral HPLC analysis, coupled with time-dependent density functional theory (TD-DFT) calculations, was used to assign the absolute configuration (AC) of both chlorpheniramine enantiomers researchgate.netjcchems.comresearchgate.net. The HPLC-CD-OR system allowed for the on-line measurement of CD spectra and optical rotation values, which, when correlated with theoretical calculations, enabled the definitive assignment of absolute configuration researchgate.netjcchems.com. This methodology has demonstrated consistency with previous X-ray studies for absolute configuration determination jcchems.com. CD detectors are particularly useful as they can distinguish between enantiomers and determine the chiral purity of eluting substances, even after achiral separations, thereby allowing for simultaneous enantiomeric analysis and assay determination nih.gov.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique employed in stereochemical studies. While specific detailed applications for the stereochemical assignment of (-)-Chlorpheniramine using GC-MS are not extensively highlighted in the provided search results, its general application in determining stereochemistry is well-documented pan.olsztyn.plnih.govepo.orggoogleapis.com. For instance, GC-MS can be utilized to assign the stereochemical configuration of sugar conjugates following enzymatic hydrolysis in metabolite profiling studies nih.gov. Dexchlorpheniramine (the S-enantiomer of chlorpheniramine) has GC/MS spectra available, indicating its applicability for such analysis nih.gov.

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation

Spectroscopic Characterization for Structural and Conformational Studies

Spectroscopic methods provide invaluable insights into the molecular structure and conformational preferences of chemical compounds.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural and conformational studies of (-)-Chlorpheniramine. NMR provides rich information about the atomic connectivity, spatial arrangement, and dynamic behavior of molecules in solution or solid state drugbank.comnih.govafjbs.commedchemexpress.comchemicalbook.comnih.govguidechem.comresearchgate.net.

For Dexchlorpheniramine Maleate, the 1H NMR spectrum has been confirmed to be consistent with its expected structure medchemexpress.comchemicalbook.com. Both 1H and 13C-NMR spectroscopy have been employed to gain preliminary information regarding the stoichiometry and binding constants within intermolecular diastereomeric complexes formed between chlorpheniramine and cyclodextrins nih.gov. This application is crucial for understanding the mechanisms of chiral recognition and separation. Furthermore, predicted 13C NMR spectra are available for Dexchlorpheniramine, aiding in the interpretation and confirmation of experimental data drugbank.com. NMR, often in conjunction with mass spectrometry, is routinely used for the comprehensive structural elucidation of complex molecules and their derivatives afjbs.comresearchgate.net.

Circular Dichroism (CD) and Optical Rotation (OR) for Chirality

Circular Dichroism (CD) and Optical Rotation (OR) are indispensable spectroscopic techniques for characterizing chiral compounds like (-)-Chlorpheniramine. These methods provide critical insights into the absolute configuration and conformational preferences of enantiomers in solution.

(-)-Chlorpheniramine is recognized as the R-isomer of chlorpheniramine guidetopharmacology.org. Research employing chiral High-Performance Liquid Chromatography (HPLC) coupled with CD and OR detectors (HPLC-CD-OR) enables the on-line measurement of CD spectra and optical rotation values, such as [α]670, for the separated enantiomers researchgate.netjcchems.com. This integrated approach is highly effective for the assignment of absolute configuration (AC) researchgate.netjcchems.com.

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), complement experimental chiroptical data. TD-DFT calculations at various levels of theory (e.g., B3LYP/TZVP//B3LYP/VDZ(P) for CD and B3LYP/aug-cc-pVDZ//B3LYP/VDZ(P) for OR) are utilized to predict the chiroptical properties in both gas and solution states jcchems.com. These theoretical predictions have shown consistency with experimental CD spectra and optical rotation signs, thereby facilitating the accurate assignment of the absolute configuration of optical isomers jcchems.com. For instance, the electronic circular dichroism (ECD) spectrum of chlorpheniramine has been observed to exhibit a single negative peak at 342 nm dergipark.org.tr.

Circular Dichroism Spectroscopy (CDS) is widely recognized and is even considered an official method by the European pharmacopoeia for the determination of enantiomers researchgate.net. Beyond absolute configuration, optical rotation detectors in HPLC are valuable for determining the elution order of enantiomers in a chromatographic separation ibzmesstechnik.de. Studies on the fungal metabolism of chlorpheniramine have also utilized CD spectra to confirm the racemic nature of the parent compound and its metabolites, showing no significant metabolic stereoselectivity by the fungal enzymes uri.edu.

X-ray Crystallography for Solid-State Conformation

X-ray Crystallography, particularly Single-Crystal X-ray Diffraction (SCXRD), is a premier technique for elucidating the precise three-dimensional (3D) atomic arrangement and molecular geometry of active pharmaceutical ingredients (APIs) in the solid state veranova.comthepharmajournal.com. This method provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the solid-state properties of a compound veranova.com.

SCXRD remains the preferred method for the precise determination of a crystal structure, including unit cell dimensions and the exact positions of atoms within the crystal lattice veranova.com. For (-)-Chlorpheniramine, or its racemic mixture, X-ray studies have been instrumental in confirming the absolute configuration, agreeing with assignments made through chiroptical methods like HPLC-CD-OR combined with TD-DFT calculations jcchems.com.

Beyond basic structural determination, X-ray diffraction techniques are employed in advanced research to investigate the molecular state of compounds. For example, X-ray powder diffraction (XRPD) has been used to study chlorpheniramine maleate in resinates, revealing changes in the molecular state from crystalline to amorphous upon entrapment researchgate.net. XRPD can also detect peak shifting, indicating physical interactions in the solid state, as demonstrated in studies involving chlorpheniramine maleate in combination with other substances like paracetamol innovareacademics.in. Furthermore, variable-temperature X-ray diffraction allows researchers to visualize static conformational changes and dynamic trajectories of molecules in the solid state, providing insights into temperature-dependent structural behaviors rsc.org.

In Vitro Sample Preparation and Extraction Methods for Research Applications

Accurate and reproducible in vitro sample preparation and extraction methods are fundamental for quantitative and qualitative research involving (-)-Chlorpheniramine. These methodologies are tailored to the specific matrix and the analytical technique employed.

In Vitro Sample Preparation

For in vitro studies, such as dissolution and permeation, the preparation of samples involves simulating physiological conditions.

Dissolution Studies : For in vitro dissolution tests, simulated salivary fluid (e.g., phosphate buffer pH 6.8 or 7.4) is commonly used as the dissolution medium. The temperature is typically maintained at 37 ± 0.2°C to mimic physiological conditions jpionline.orgrjptonline.orgsphinxsai.comnih.gov. Samples are withdrawn at predetermined time intervals, filtered, and then analyzed, often by UV-Vis spectrophotometry at wavelengths such as 262 nm or 264 nm, or by High-Performance Liquid Chromatography (HPLC) jpionline.orgrjptonline.orgsphinxsai.comnih.gov.

Permeation Studies : In vitro permeation studies often utilize modified Franz diffusion cells. A membrane (e.g., cellophane) separates a donor compartment, containing the drug dissolved in a simulated fluid (e.g., simulated salivary fluid pH 6.8), from a receptor compartment, typically filled with phosphate buffer (pH 6.8). The system is maintained at 37 ± 0.2°C with constant stirring. Samples are periodically withdrawn from the receptor compartment for analysis jpionline.orgrjptonline.org.

Spectrophotometric Analysis : For direct spectrophotometric analysis, chlorpheniramine maleate is often dissolved in methanol ijrpr.com.

HPLC Analysis : For HPLC, the mobile phase commonly consists of a mixture of organic solvents like methanol and acetonitrile, combined with an aqueous component such as phosphate buffer, adjusted to a specific pH (e.g., pH 5.3 or 5.8) ijrpr.comau.edu.sy.

Extraction Methods for Research Applications

Various extraction techniques are employed to isolate and concentrate (-)-Chlorpheniramine from complex matrices for research purposes.

Protein Precipitation (PP) : This is a widely used technique for extracting chlorpheniramine maleate from biological samples, such as plasma or urine. Acetonitrile is a common solvent for protein precipitation due to its efficiency in denaturing proteins and precipitating them, leaving the analyte in the supernatant for subsequent analysis ijrpr.com.

Liquid-Liquid Extraction (LLE) : LLE involves the partitioning of the analyte between two immiscible liquid phases. While effective, traditional LLE can be time-consuming and may require large volumes of toxic organic solvents rsc.org. An "extraction-frequencymetric method" has been developed, based on the extraction of free chlorpheniramine into carbon tetrachloride after neutralization, followed by measurement of the frequency change of a piezoelectric sensor nih.gov. This method has been applied for determining micro-amounts of chlorpheniramine, showing linearity in the range of 0.025-1.2 µg nih.gov.

Solid-Phase Extraction (SPE) : SPE offers advantages over LLE, including good extraction performance, lower consumption of hazardous solvents, and simpler operation rsc.org.

Dispersive Liquid-Liquid Microextraction (DLLME) : This is a microextraction technique that has been successfully applied for the determination of chlorpheniramine in human urine samples. It involves the rapid injection of a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., carbon tetrachloride) into the aqueous sample, forming a cloudy dispersion. After centrifugation, the tiny droplets of the extraction solvent containing the analyte are collected for analysis by HPLC-DAD scielo.br. Under optimal conditions, this method demonstrated linearity in the range of 0.055-5.5 µg mL⁻¹ with a detection limit of 16.5 ng mL⁻¹ scielo.br.

Magnetic Dispersive Solid-Phase Extraction (MSPE) : MSPE utilizes magnetic nanocomposite materials (e.g., graphene oxide/Fe₃O₄@polythionine) as sorbents. This technique offers high surface area, magnetic retrievability, operational simplicity, and high extraction efficiency for trace determination of chlorpheniramine in matrices like human plasma rsc.org. This method has reported limits of detection (LOD) and quantification (LOQ) of 0.4 ng mL⁻¹ and 2.0 ng mL⁻¹, respectively, with recovery rates ranging from 87.9–96.4% rsc.org.

These advanced analytical methodologies provide comprehensive tools for the rigorous research and characterization of (-)-Chlorpheniramine, enabling a deeper understanding of its chemical and physical properties.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Stereochemistry on Biological Activity

Chlorpheniramine (B86927) possesses a chiral center, leading to the existence of two enantiomers: the S-(+)-enantiomer and the R-(-)-enantiomer. Despite the racemic mixture being widely used, significant stereoselectivity is observed in its pharmacological response. The S-(+)-enantiomer, known as dexchlorpheniramine (B1670334), is the more pharmacologically active form, exhibiting approximately a 13-fold greater affinity for H1 receptors compared to its R-(-)-enantiomer counterpart. dergipark.org.tr Conversely, the R-(-)-enantiomer is associated with sedative side effects. dergipark.org.tr This difference in activity and side effect profile underscores the critical impact of stereochemistry on the biological activity of chlorpheniramine, highlighting the S-(+)-enantiomer as the predominant active isomer. nih.govdrugbank.comnih.gov Furthermore, stereoselective elimination occurs in humans, with the more pharmacologically active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer. nih.gov

The distinct activities of the enantiomers are summarized below:

| Enantiomer | Optical Rotation | Common Name (if applicable) | H1 Receptor Affinity | Sedative Side Effects | Elimination Rate |

| S-(+) | Dextrorotatory | Dexchlorpheniramine | 13-fold greater | Less pronounced | Slower |

| R-(-) | Levorotatory | (-)-Chlorpheniramine | Lower | More pronounced | Faster |

Rational Design of (-)-Chlorpheniramine Analogues

Rational drug design efforts aim to optimize the therapeutic index of chlorpheniramine by modifying its core structure. Key areas of investigation include substituent effects, heterocyclic ring modifications, and alkyl chain variations. The fundamental structural features of chlorpheniramine include a chlorophenyl group, a pyridine (B92270) ring, an alkyl side chain, and a terminal tertiary amine. researchgate.net

The introduction or modification of substituents on the chlorpheniramine scaffold can significantly alter its interaction with the histamine (B1213489) H1 receptor. For instance, in related antihistaminic compounds, the replacement of a phenyl ring with various heterocyclic rings can lead to compounds with altered activity. tandfonline.com Studies on triazole derivatives, for example, have shown that certain 1-substituted-4-(3-methoxyphenyl)-4H- dergipark.org.trmims.comfishersci.setriazolo[4,3-a]quinazolin-5-ones can exhibit H1-antihistaminic activity comparable to or even more potent than chlorpheniramine maleate (B1232345), with reduced sedation in some cases. tandfonline.com This demonstrates that specific substituent patterns can fine-tune receptor binding and functional outcomes.

The alkyl side chain connecting the core aromatic system to the terminal amine plays a crucial role in antihistamine activity. Variations in the length and branching of this alkyl chain can influence receptor binding and selectivity. For instance, in studies involving histamine homologs, the elongation of the alkyl chain beyond three methylene (B1212753) groups has been shown to lead to antagonistic properties at the histamine H3 receptor. researchgate.net Furthermore, combining chlorpheniramine with alkylamine-type H3 ligands has led to the identification of compounds that act as dual ligands for both H1 and H3 receptors, indicating the alkylamine chain as a key site for structural modification to achieve multi-target activity. researchgate.net

Heterocyclic Ring Modifications

Quantitative Structure-Activity Relationship (QSAR) Modeling for (-)-Chlorpheniramine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. While specific QSAR studies focusing solely on the antihistaminic activity of (-)-Chlorpheniramine derivatives are not extensively detailed in the provided search results, chlorpheniramine has been included in QSAR models for other pharmacological properties. For example, it has been part of QSAR models developed to predict P-glycoprotein transport acs.org and has been identified as a substrate in QSAR studies for cytochrome P450 3A4 inhibition. tum.de These applications demonstrate the utility of QSAR methodologies in understanding the broader pharmacokinetic and metabolic profiles of chlorpheniramine and its potential derivatives, even if direct QSAR for antihistaminic SAR is less documented in these specific findings. The general principle of QSAR, which posits that biological activity is a function of chemical structure, remains a valuable tool for predicting properties of chemical compounds, including those related to drug discovery and development. tum.de

Computational Chemistry and Molecular Modeling

In Silico Prediction of Metabolic Pathways and Metabolite Structures

In silico prediction of metabolic pathways and metabolite structures for compounds like (-)-Chlorpheniramine involves the application of various computational methodologies to simulate enzymatic biotransformations. This field is critical for anticipating how a drug will be processed in the body, identifying potential active or toxic metabolites, and optimizing drug candidates for favorable pharmacokinetic profiles chemsrc.comnih.gov.

Key Metabolizing Enzymes and Pathways

The metabolism of (-)-Chlorpheniramine is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for metabolizing a significant proportion of clinically used drugs ncats.ioscbt.comfda.gov. Research indicates that CYP2D6 is a major enzyme involved in the metabolism of chlorpheniramine (B86927) ncats.ioscbt.commims.com. This enzyme is particularly important as it metabolizes approximately 25% of all drugs and is highly expressed in the brain, influencing the metabolism of many brain-penetrant compounds scbt.com. Other CYP enzymes, such as CYP2C11 (in rats), CYP1A, and CYP2B, have also been noted to contribute to chlorpheniramine metabolism, particularly through N-demethylation pathways ncats.io.

The primary metabolic pathway identified for chlorpheniramine, and thus predicted for (-)-Chlorpheniramine, is N-demethylation ncats.ioncats.io. This reaction involves the removal of methyl groups from the tertiary amine functionality of the compound. This process can occur sequentially, leading to monodesmethyl and then didesmethyl metabolites. The stereoselectivity of this N-demethylation, particularly in rats, has been linked to CYP2C11 ncats.io. Furthermore, the (S)-(+)-enantiomer of chlorpheniramine (dexchlorpheniramine) exhibits lower oral clearance and a longer half-life compared to the (R)-(-)-enantiomer (levchlorpheniramine), with CYP2D6 inhibition significantly impacting its pharmacokinetics mims.com. This suggests that in silico models must account for stereochemical considerations when predicting metabolic outcomes.

Predicted Metabolite Structures

Through in silico prediction, the major metabolites of (-)-Chlorpheniramine are anticipated to be products of N-demethylation. These include N-desmethylchlorpheniramine (monodesmethylchlorpheniramine) and didesmethylchlorpheniramine (N,N-didesmethylchlorpheniramine) ncats.iomims.com. These predicted metabolites result from the sequential removal of methyl groups from the nitrogen atom of the parent compound.

The structures and molecular formulas of the parent compound and its predicted primary metabolites are detailed in the table below:

Table 1: Predicted Metabolite Structures of (-)-Chlorpheniramine

| Compound Name | Molecular Formula | SMILES |

| (-)-Chlorpheniramine | C₁₆H₁₉ClN₂ | Clc1ccc(cc1)C(c2ncccc2)CCN(C)C |

| N-Desmethylchlorpheniramine | C₁₅H₁₇ClN₂ | CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

| Didesmethylchlorpheniramine | C₁₄H₁₅ClN₂ | NCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Note: SMILES strings represent the core chemical structure; stereochemistry is not explicitly depicted in these generic SMILES strings.

Computational Tools and Methodologies

A variety of in silico tools and methodologies are employed for predicting drug metabolism. These range from ligand-based approaches, which rely on the chemical structure of the substrate, to structure-based approaches, which consider the enzyme-substrate complex nih.gov. Common computational methods include:

Rule-based methods : These rely on expert-curated rules that define known metabolic transformations and sites of metabolism (SoMs) chemsrc.com.

Machine learning : Algorithms trained on large datasets of known metabolic reactions can predict new reactions and SoMs chemsrc.com. Tools like CYPstrate and CYPlebrity are examples of machine learning classifiers for predicting CYP substrates and inhibitors.

Molecular docking : This technique simulates the binding of a compound to an enzyme, such as a CYP enzyme, to predict the most likely site of metabolism based on spatial orientation and interaction energies chemsrc.com.

Quantum chemical methods : These can be used to calculate microscopic reaction barriers, providing insights into the reactivity of different sites on a molecule chemsrc.comnih.gov.

Metabolite structure predictors : Tools like GLORY and GLORYx apply biotransformation rules to predicted SoMs to generate and rank the molecular structures of likely metabolites. MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor are examples of in silico tools used for predicting CYP2D6-derived sites of metabolism scbt.com.

These computational tools, while powerful for profiling large datasets and optimizing lead compounds, are generally seen as complementary to experimental studies rather than replacements chemsrc.com. They provide an efficient means to prioritize compounds for further experimental investigation, thereby reducing the time and cost associated with drug development nih.gov.

Degradation Pathways and Environmental Fate Mechanistic Studies

Photodegradation Mechanisms and Kinetics in Aqueous Environments

Photodegradation plays a significant role in the environmental attenuation of (-)-Chlorpheniramine in aqueous solutions. Studies indicate that the process generally follows pseudo-first-order kinetics. For instance, the photolysis of chlorpheniramine (B86927) has been observed to exhibit a kinetic constant of 1.57 × 10⁻³ min⁻¹ rsc.orgrsc.org. The rate of photodegradation can be influenced by factors such as pH, with faster degradation observed at neutral pH (pH 7) compared to highly alkaline conditions (pH 11) researchgate.net.

Table 1: Photodegradation Kinetic Constants of Chlorpheniramine

| Process | Kinetic Constant (k) | Unit | pH | Reference |

| Photolysis | 1.57 × 10⁻³ | min⁻¹ | 3 | rsc.orgrsc.org |

| HPFL (Photo-Fenton) | 4.20 × 10⁻¹ | min⁻¹ | 3 | rsc.orgrsc.org |

During the photodegradation of (-)-Chlorpheniramine, several photoproducts have been identified. Key degradation products include benzophenone (B1666685) and a pyridine (B92270) derivative researchgate.net. Proposed mechanisms for the formation of these photoproducts involve the hydroxylation of the aromatic ring and the dealkylation of the amino group researchgate.net. These transformations suggest a complex series of reactions initiated by light absorption.

Advanced Oxidation Processes (AOPs) are highly effective in degrading refractory organic pollutants like (-)-Chlorpheniramine by generating potent oxidizing species, primarily hydroxyl radicals (•HO) rsc.orgrsc.orgmdpi.com. The photo-Fenton process, an AOP that combines Fenton chemistry with UV light, significantly enhances the degradation rate compared to direct photolysis rsc.orgmdpi.com.

Specifically, the heterogeneous photo-Fenton like (HPFL) process, utilizing Fe(III)-incorporated organic carbon xerogels, has shown promising results for the photodegradation of chlorpheniramine in aqueous media at pH 3 rsc.orgrsc.org. This process leads to a significantly faster generation of •HO radicals, resulting in a degradation kinetic constant of 4.20 × 10⁻¹ min⁻¹, which is considerably higher than that of photolysis alone rsc.orgrsc.org. The by-products formed during these AOPs have been reported to exhibit low toxicity rsc.orgrsc.org.

Identification of Photolytic By-products

Catalytic Degradation Processes